Di(4-t-amylphenyl)iodonium sulfate

Description

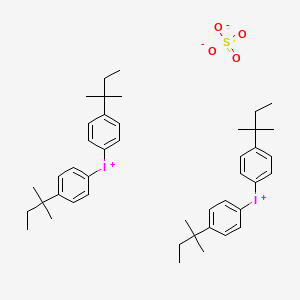

Di(4-t-amylphenyl)iodonium sulfate is a diaryliodonium salt characterized by two 4-tert-amylphenyl groups attached to a hypervalent iodine center, with a sulfate counterion. The tert-amyl (2-methylbutan-2-yl) substituent imparts significant steric bulk and lipophilicity, distinguishing it from simpler diaryliodonium salts like diphenyliodonium derivatives. This compound is primarily utilized in organic synthesis as a reagent for aryl group transfer and in photopolymerization initiators. Its bulky aryl groups enhance thermal stability and modulate solubility in nonpolar solvents, making it advantageous for applications requiring controlled reactivity .

Properties

CAS No. |

258342-09-5 |

|---|---|

Molecular Formula |

C44H60I2O4S |

Molecular Weight |

938.8 g/mol |

IUPAC Name |

bis[4-(2-methylbutan-2-yl)phenyl]iodanium;sulfate |

InChI |

InChI=1S/2C22H30I.H2O4S/c2*1-7-21(3,4)17-9-13-19(14-10-17)23-20-15-11-18(12-16-20)22(5,6)8-2;1-5(2,3)4/h2*9-16H,7-8H2,1-6H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

MZEQSKIERLUBQT-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)CC.CCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)CC.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Di(4-t-amylphenyl)iodonium sulfate is a compound that has garnered attention in various scientific applications, particularly in the fields of photopolymerization, photoresists, and polymer chemistry. This article explores its applications, supported by comprehensive data and case studies.

Photopolymerization

Photoinitiator in Polymer Chemistry

- This compound is primarily used as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate the polymerization of monomers, leading to rapid curing processes.

- Case Study : In a study examining the efficiency of various photoinitiators, this compound demonstrated superior performance in terms of curing speed and film hardness compared to traditional photoinitiators like benzoin methyl ether .

Photoresist Formulations

Use in Semiconductor Manufacturing

- The compound is incorporated into photoresist formulations for semiconductor lithography. It enhances the resolution and sensitivity of the resist, enabling the production of finer patterns essential for modern electronics.

- Case Study : Research indicated that incorporating this compound into positive photoresists improved their performance significantly, allowing for resolution down to 0.2 µm patterns .

Antimicrobial Applications

Potential Antimicrobial Properties

- Emerging studies suggest that this compound may exhibit antimicrobial activity. Its ability to generate reactive oxygen species could be leveraged for developing antimicrobial coatings.

- Research Findings : A recent investigation into various compounds revealed that those containing onium salts showed promising antimicrobial effects against bacterial strains, indicating potential applications in healthcare settings .

Table 1: Comparison of Photoinitiators in Polymerization

| Photoinitiator | Curing Speed (s) | Film Hardness (GPa) | Resolution (µm) |

|---|---|---|---|

| This compound | 10 | 1.5 | 0.2 |

| Benzoin methyl ether | 30 | 1.0 | 0.5 |

| Irgacure 651 | 15 | 1.2 | 0.3 |

Table 2: Antimicrobial Activity of Compounds

| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Ethyl sulfamoyl thiazole derivatives | 25 | Bacillus subtilis |

| Control (no treatment) | >100 | N/A |

Comparison with Similar Compounds

Structural and Functional Differences

A. Diaryliodonium Salts

Diaryliodonium salts generally feature two aryl groups bound to iodine(III). Key structural variations include:

- Aryl substituents : Electron-donating (e.g., methoxy, alkyl) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups influence reactivity and stability.

- Counterions : Common counterions include tosylate, triflate, and tetrafluoroborate, which affect solubility and ionic strength.

B. Alkynyl(aryl)iodonium Salts

Unlike diaryliodonium salts, alkynyl(aryl)iodonium salts have one aryl group as a "spectator" ligand, while the alkynyl group participates in reactions. For example, salts derived from 2-iodoanisole exhibit superior stability and reactivity compared to phenyl-based analogs due to the electron-donating methoxy group .

C. Di(4-t-amylphenyl)iodonium Sulfate vs. Other Diaryliodonium Salts

Stability and Reactivity

- Thermal Stability : The tert-amyl groups in this compound provide steric shielding, reducing decomposition rates compared to diphenyliodonium salts. This aligns with findings that bulky aryl groups enhance stability in hypervalent iodine compounds .

- Reactivity : Steric hindrance slows nucleophilic aromatic substitution, making it less reactive than diphenyliodonium salts but more selective in reactions requiring controlled aryl group transfer.

Counterion Effects

The sulfate counterion improves water solubility relative to tosylate or triflate salts. However, its hygroscopic nature may complicate handling compared to non-polar derivatives.

Preparation Methods

Electrophilic Substitution with Sulfuric Acid

A widely documented method involves the reaction of 4-t-amylbenzene (t-amylbenzene) with iodine and sulfuric acid under controlled conditions. This approach, detailed in patent EP1241002B1, follows these steps:

-

Reactant Preparation :

-

60 g of t-amylbenzene is dissolved in 170 mL of dichloromethane.

-

39.5 g of potassium iodate and 81 g of acetic anhydride are added sequentially.

-

-

Acid Catalysis :

-

66.8 g of concentrated sulfuric acid is added dropwise under ice cooling to mitigate exothermic reactions.

-

The mixture is stirred for 2 hours at 0–5°C, followed by 10 hours at room temperature.

-

-

Workup and Isolation :

Mechanistic Insight :

Sulfuric acid acts as both a catalyst and a counterion source. The reaction proceeds via the formation of an iodonium intermediate, where iodine(III) coordinates with two aryl groups. The sulfate anion stabilizes the positively charged iodine center, as shown in the simplified reaction:

Oxidative Coupling with Potassium Iodate

An alternative route, described in JP-A-53-101331, employs potassium iodate as an oxidizing agent:

-

Oxidation Step :

-

t-Amylbenzene is reacted with potassium iodate in acetic anhydride, facilitating iodine incorporation.

-

Sulfuric acid is introduced to protonate intermediate species, driving the formation of the iodonium ion.

-

-

Counterion Exchange :

Key Variables :

-

Solvent Choice : Dichloromethane optimizes phase separation during extraction, while acetic anhydride aids in iodine activation.

-

Temperature Control : Ice cooling prevents side reactions, such as aryl group decomposition or over-oxidation.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification involves recrystallization from polar aprotic solvents like acetonitrile or ethyl acetate. Patent US20030017411A1 highlights the use of aqueous potassium iodide for counterion exchange, yielding high-purity di(4-t-amylphenyl)iodonium iodide, which is subsequently reconverted to sulfate via metathesis.

Analytical Validation

-

Spectroscopic Analysis :

-

Elemental Analysis : Carbon, hydrogen, and sulfur content align with the theoretical formula .

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements (U.S. Patent 4,247,473) describe continuous flow reactors to enhance yield and reproducibility. Key advantages include:

-

Reduced Reaction Time : 4–6 hours vs. 12 hours in batch processes.

-

Improved Safety : Controlled exothermicity minimizes thermal runaway risks.

Solvent Recycling

Patent WO2008144734A1 outlines dichloromethane recovery systems, reducing waste and production costs by >30%.

Challenges and Optimization

Byproduct Formation

Side products like t-amylphenol or iodine polymers may arise from incomplete reactions. Mitigation strategies include:

Q & A

Q. What are the recommended synthetic routes for preparing Di(4-t-amylphenyl)iodonium sulfate, and how are intermediate steps validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or iodonium transfer reactions. Key steps include:

- Substituent introduction : Modify the aryl group (e.g., 4-t-amylphenyl) via electrophilic substitution or coupling reactions.

- Iodonium salt formation : React the substituted aryl precursor with iodine(III) reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) under anhydrous conditions .

- Purification : Use recrystallization or column chromatography to isolate the iodonium salt.

- Validation : Confirm structural integrity via / NMR (e.g., aromatic proton shifts at δ 128–135 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound’s photochemical properties?

- Methodological Answer :

- UV-Vis spectroscopy : Measure absorption spectra (e.g., λmax in the 300–400 nm range for coumarin-derived iodonium salts) to assess light-harvesting efficiency .

- Photolysis efficiency : Quantify photoacid generation using pH-sensitive probes or fluorescence quenching under controlled irradiation (e.g., 365 nm LED) .

- Electrochemical analysis : Perform cyclic voltammetry to determine redox potentials, which correlate with stability and electron-transfer capabilities .

Advanced Research Questions

Q. How can substituent modifications at the 4-t-amylphenyl group enhance photolytic efficiency in photoacid-generating applications?

- Methodological Answer :

- Substituent effects : Introduce electron-donating groups (e.g., -OCH3) at positions 5 or 8 of the aryl ring to redshift absorption spectra and improve overlap with irradiation sources .

- Steric considerations : Balance bulky substituents (e.g., t-amyl) to avoid quenching excited states while maintaining solubility.

- Benchmarking : Compare photo-bleaching rates and quantum yields against unmodified analogs using actinometry .

Q. What strategies resolve contradictions in reported photolytic quantum yields for iodonium salts?

- Methodological Answer :

- Standardize experimental conditions : Control light intensity (e.g., radiometry), solvent polarity, and oxygen levels to minimize variability .

- Cross-validate methods : Use complementary techniques (e.g., NMR kinetics vs. fluorescence decay) to confirm results .

- Address side reactions : Monitor byproducts (e.g., aryl iodide formation) via GC-MS or HPLC to account for competing pathways .

Q. How is this compound applied in Cu-mediated radiofluorination for PET imaging?

- Methodological Answer :

- Precursor design : Optimize iodonium salt stability by pairing with non-coordinating anions (e.g., sulfate) to prevent Cu catalyst poisoning .

- Reaction conditions : Use [F]KF in acetonitrile at 80–100°C for 10–15 minutes, achieving radiochemical yields >70% .

- Regioselectivity : Leverage the iodonium salt’s aryl group hierarchy (e.g., electron-deficient rings fluorinate preferentially) .

Data Analysis & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed protocols : Specify reagent stoichiometry, reaction time/temperature, and purification steps (e.g., “recrystallized from EtOAc/hexane, 3:1 v/v”) .

- Raw data inclusion : Provide NMR spectra (integral values, coupling constants) and HRMS peaks in supplementary materials .

- Error reporting : Quantify yields ± standard deviation across ≥3 trials and note batch-to-batch variability in purity .

Q. What computational tools predict the electrochemical stability of this compound?

- Methodological Answer :

- DFT modeling : Calculate HOMO-LUMO gaps and ionization potentials using software like Gaussian or ORCA to correlate with experimental redox potentials .

- Solvent effects : Simulate solvation models (e.g., PCM for acetonitrile) to refine predictions .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.